Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate
Description
The compound Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate is a benzoate ester featuring a 2,4-dihydroxyphenyl moiety substituted with a morpholine-methyl group at the 3-position. Its core structure includes an ethoxy linker bridging the substituted phenyl ring and the benzoate ester (Figure 1).
Properties
IUPAC Name |
ethyl 4-[2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-2-29-22(27)15-3-5-16(6-4-15)30-14-20(25)17-7-8-19(24)18(21(17)26)13-23-9-11-28-12-10-23/h3-8,24,26H,2,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHONXSAVJJUOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the phenyl ring with dihydroxy and morpholinylmethyl substitutions. Common reagents used in these reactions include ethyl benzoate, phenol derivatives, and morpholine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and consistency in production. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with anti-inflammatory, antioxidant, or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets. The dihydroxy groups can form hydrogen bonds with proteins or enzymes, modulating their activity. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems. Pathways involved in its action may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with microbial growth.
Comparison with Similar Compounds
Key Structural Features :
- Morpholin-4-ylmethyl group : Enhances solubility in polar solvents and may influence biological activity through hydrogen bonding.
- Ethyl benzoate ester : Provides lipophilicity, affecting membrane permeability and metabolic stability.
Comparison with Similar Compounds
The target compound belongs to a broader class of substituted ethyl benzoates. Below is a systematic comparison with structurally related molecules, focusing on substituents, physicochemical properties, and biological activities.
Substituent-Driven Reactivity and Physicochemical Properties
Key Observations :
- Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in photopolymerization due to the electron-donating dimethylamino group, achieving a 15–20% higher degree of conversion in resin cements than methacrylate-based analogues .
Key Observations :
- Morpholine-containing compounds (e.g., Camostat Mesylate) often target proteases or kinases due to their ability to mimic natural substrates .
- Dihydroxyphenyl groups (as in the target compound) are associated with antioxidant activity, seen in analogues like IBC-7, which also exhibit antibacterial effects .
Biological Activity
Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate is a complex organic compound with significant potential for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 353.46 g/mol. The compound features a benzoate moiety along with a morpholine substituent and multiple functional groups, such as hydroxyl and ethoxy groups, which contribute to its reactivity and biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory properties. Preliminary studies suggest that it interacts with enzymes involved in inflammatory pathways, potentially inhibiting their activity. This makes it a candidate for therapeutic applications in conditions characterized by inflammation.
Antioxidant Activity
The compound also demonstrates antioxidant activity , which is critical in protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, thereby mitigating oxidative damage.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : It may interact with specific enzymes or receptors involved in inflammatory responses.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to inflammation and oxidative stress.
- Free Radical Scavenging : Its antioxidant properties may help neutralize reactive oxygen species (ROS), reducing cellular damage.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation, such as cytokines and prostaglandins. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater anti-inflammatory effects.
Study 2: Antioxidant Capacity
In vitro assays assessed the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. Results showed that this compound effectively reduced DPPH radicals, supporting its potential use as an antioxidant agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Ethyl 4-{...} | C₁₈H₃₁N₃O₅ | Anti-inflammatory, Antioxidant |
| Morpholine Derivative A | C₁₈H₂₃N₃O₄ | Moderate antioxidant activity |
| Morpholine Derivative B | C₂₀H₂₅N₃O₆ | Strong anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
